molecular formula C20H17Cl2NO2 B12132310 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

Cat. No.: B12132310
M. Wt: 374.3 g/mol
InChI Key: KBFMFUPQBLEROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine is a pyridine-based compound of significant interest in medicinal chemistry and drug discovery research. This compound features a central 6-methylpyridine core symmetrically substituted at the 2- and 4-positions with 3-chloro-4-methoxyphenyl moieties. These specific substituents are critical for its bioactivity, as they enable polar interactions via the methoxy oxygen and chlorine atoms, as well as hydrophobic contacts within enzyme binding pockets . Its molecular weight is 374.3 g/mol, and its canonical SMILES is CC1=CC(=CC(=N1)C2=CC(=C(C=C2)OC)Cl)C3=CC(=C(C=C3)OC)Cl . This compound demonstrates potent and multifaceted biological activity in scientific studies. A primary research application is its function as an inhibitor of cruzain, a cysteine protease that is a key therapeutic target in parasitic diseases like Chagas disease . The 3-chloro-4-methoxyphenyl groups are essential for this inhibitory potency, facilitating optimal interactions with the enzyme's S2 pocket . Furthermore, derivatives with this structural motif have shown compelling anti-cancer properties, exhibiting cytotoxic effects on various hematological cancer cell lines, including multiple myeloma and acute myeloid leukemia. Research indicates these compounds can induce apoptosis through pathways involving p53 and Bax gene expression . Another promising area of investigation is in neuroscience, where structurally related compounds have been identified as inhibitors of the presynaptic choline transporter, suggesting potential for modulating neurotransmitter release and applications in researching neurological disorders . The reliable synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This process involves the palladium-catalyzed coupling of 3-chloro-4-methoxyphenylboronic acid with a dihalogenated pyridine precursor, such as 2,4-dibromo-6-methylpyridine . Attention to reaction parameters, including solvent, base, and catalyst selection, is crucial for optimizing yield and purity. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17Cl2NO2

Molecular Weight

374.3 g/mol

IUPAC Name

2,4-bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

InChI

InChI=1S/C20H17Cl2NO2/c1-12-8-15(13-4-6-19(24-2)16(21)9-13)11-18(23-12)14-5-7-20(25-3)17(22)10-14/h4-11H,1-3H3

InChI Key

KBFMFUPQBLEROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=C(C=C2)OC)Cl)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Strategy

The Suzuki-Miyaura reaction has emerged as the most reliable method for constructing the 2,4-bis(3-chloro-4-methoxyphenyl) framework on 6-methylpyridine. This two-step process involves sequential coupling of 3-chloro-4-methoxyphenylboronic acid to a dihalogenated pyridine precursor.

Example Protocol

  • Starting Material : 2,4-Dibromo-6-methylpyridine is reacted with 2 equivalents of 3-chloro-4-methoxyphenylboronic acid.

  • Catalyst System : A palladium complex such as Pd(PPh₃)₄ (5 mol%) or a magnetic silica-supported Pd catalyst (0.14 g/mmol).

  • Base : K₂CO₃ or Cs₂CO₃ (2.0–3.0 equivalents) in a 1:1 mixture of THF/H₂O.

  • Conditions : Reflux at 80–90°C for 12–24 h under nitrogen.

Yield Optimization Data

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄THF/H₂O802468
PdCl₂(dppf)Dioxane/H₂O901872
Magnetic Pd/SiO₂Ethanol20438

Note: The magnetic catalyst enables facile recovery via external fields but sacrifices yield for operational simplicity.

Alternative Pathways: Ullmann Coupling and Nucleophilic Aromatic Substitution

While less common, copper-mediated Ullmann coupling provides a halogen-free route. A representative approach uses:

  • Substrate : 2,4-Diiodo-6-methylpyridine

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand

  • Solvent : DMF at 120°C for 48 h

  • Yield : 42–45% (lower efficiency vs. Suzuki)

Nucleophilic aromatic substitution (NAS) with pre-formed 3-chloro-4-methoxyphenyl Grignard reagents faces challenges due to the electron-deficient pyridine ring, yielding <20%.

Critical Analysis of Reaction Parameters

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) accelerate oxidative addition but promote side reactions. Mixed aqueous systems (THF/H₂O) balance solubility and reactivity. Base selection profoundly impacts transmetalation:

Base Comparison

BasepH RangeYield (%)Side Products
K₂CO₃9–1068<5%
Cs₂CO₃10–11752%
NaOAc7–83215%

Cs₂CO₃’s superior performance correlates with enhanced borate solubility and milder basicity.

Catalyst Design and Recyclability

Magnetic Pd catalysts (e.g., Fe₃O₄@SiO₂-Pd) enable >5 reuse cycles with <8% activity loss, though initial yields trail homogeneous counterparts:

Recycling Performance

CycleYield (%)Pd Leaching (ppm)
1382.1
3352.4
5293.0

Homogeneous catalysts like Pd-PEPPSI-IPr achieve higher yields (82%) but lack recyclability.

Intermediate Synthesis and Functionalization

Preparation of 3-Chloro-4-methoxyphenylboronic Acid

The boronic acid precursor is synthesized via:

  • Methylation : 3-Chloro-4-hydroxybenzonitrile → 3-chloro-4-methoxybenzonitrile (K₂CO₃, CH₃I, DMF).

  • Borylation : Miyaura borylation using bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane).

Purity Data

  • HPLC: 98.7%

  • 1H^1H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.12 (d, J=2.1 Hz, 1H), 6.94 (dd, J=8.4, 2.1 Hz, 1H), 3.91 (s, 3H).

Halogenation of 6-Methylpyridine

Direct bromination of 6-methylpyridine at positions 2 and 4 requires careful control:

Bromination Protocol

  • Reagent : NBS (2.2 equiv) in CCl₄

  • Initiation : AIBN (0.1 equiv), 80°C, 6 h

  • Result : 2,4-Dibromo-6-methylpyridine (61% yield)

Scalability and Industrial Considerations

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing:

  • Residence Time : 8 min vs. 24 h batch

  • Yield Increase : 78% → 84%

  • Throughput : 12 g/h

Environmental Impact Assessment

Waste Comparison

MethodPMI (kg/kg)E-Factor
Batch Suzuki1814.2
Flow Suzuki96.8
Magnetic Catalyst2217.1

PMI: Process Mass Intensity; E-Factor: (Total waste)/(Product mass)

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine involves multi-step organic reactions that typically start with the appropriate substituted pyridine derivatives. The compound features a pyridine core substituted at the 2 and 4 positions with chlorinated and methoxylated phenyl groups, which play a crucial role in its biological activity.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance, a series of compounds including similar structural motifs have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These studies demonstrate that such compounds can significantly inhibit the growth of hematological cancer cell lines, including multiple myeloma and acute myeloid leukemia, by inducing apoptosis through pathways involving p53 and Bax gene expression .

Inhibition of Choline Transport

Another area of application for this compound is its role as an inhibitor of the presynaptic choline transporter. Compounds with similar structures have shown promise in modulating neurotransmitter release, which can be beneficial in treating neurological disorders . The ability to selectively inhibit choline transport suggests potential therapeutic roles in conditions such as Alzheimer’s disease.

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the efficacy of various derivatives of this compound against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anti-cancer activity. The study also performed in vivo tests to confirm these findings, revealing significant tumor reduction in treated models compared to controls .

CompoundCell LineIC50 (µM)Mechanism
Compound IIH929 (myeloma)5.0Apoptosis induction via p53/Bax
Compound VMV411 (leukemia)3.5Inhibition of cell proliferation

Case Study 2: Neurological Applications

In another investigation focusing on neurological applications, derivatives similar to this compound were tested for their ability to inhibit choline transport. Results showed that these compounds could effectively reduce choline uptake in neuronal cultures, suggesting their potential use in treating cognitive disorders .

Mechanism of Action

The mechanism of action of 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

Key studies highlight the importance of the 3-chloro-4-methoxyphenyl group in bioactivity:

  • Compound 3a (3-chloro-4-methoxyphenyl derivative) : IC50 = 13.9 µM against cruzain.
  • Compound 3b (4-methoxyphenyl without chlorine) : IC50 = 40.1 µM. Removal of chlorine disrupts optimal S2 pocket interactions.
  • Compound 3c (3-chlorophenyl without methoxy) : IC50 = 16.7 µM. Loss of methoxy abolishes key polar interactions, reducing activity eight-fold .

Table 1: Substituent Impact on Cruzain Inhibition

Compound Substituents IC50 (µM)
3a 3-chloro-4-methoxyphenyl 13.9
3b 4-methoxyphenyl 40.1
3c 3-chlorophenyl 16.7
Heterocyclic Core Modifications
  • 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6): Replaces the pyridine core with an oxazolo-pyridine system. Activity data are unavailable, but structural analogs suggest comparable or reduced potency due to altered ring electronics .
  • 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine (CAS 159585-13-4): A pyrimidine derivative with a methylthio group. However, the absence of chlorine and substitution at the 3-methoxyphenyl position may limit target affinity .

Table 2: Core Heterocycle Comparison

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Pyridine 2,4-Bis(3-chloro-4-methoxyphenyl) High enzyme inhibition
CAS 1001341-31-6 Oxazolo-pyridine 6-Chloro, 3-chloro-4-methoxyphenyl Moderate (predicted)
CAS 159585-13-4 Pyrimidine 4-Chloro, 3-methoxyphenyl Lower (predicted)
Functional Group Variations
  • 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3): Replaces methoxy with methylthio and introduces a trifluoromethyl group. The methylthio group’s lower polarity may reduce polar interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. No activity data are reported, but such modifications are common in agrochemicals .
  • Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) : A urea herbicide sharing the 3-chloro-4-methoxyphenyl group. While structurally distinct, this compound underscores the broader utility of this substituent in designing bioactive molecules, albeit in a pesticidal context .

Biological Activity

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with two 3-chloro-4-methoxyphenyl groups and a methyl group at the 6-position. This unique structure is hypothesized to contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : Analogous compounds have shown significant inhibition of cell proliferation in various cancer cell lines, suggesting potential anticancer properties.
  • Induction of Apoptosis : Some derivatives have been reported to activate apoptotic pathways, particularly through caspase activation.
  • Antibacterial Activity : The presence of halogen substituents is often correlated with enhanced antibacterial properties against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study evaluating the antiproliferative activity of related pyridine derivatives demonstrated IC50 values ranging from 1.45 to 4.25 μM against various cancer cell lines. These findings suggest that the structural features of these compounds significantly influence their cytotoxic effects.

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Analog A1.45MCF-7
Analog B4.25PC-3

Antibacterial Activity

The compound's antibacterial activity was assessed against several pathogens, yielding minimum inhibitory concentrations (MIC) as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus<125
Escherichia coli150
Pseudomonas aeruginosa<125

These results indicate that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

  • Caspase Activation Assay : In a high-throughput screening assay, related compounds were identified as potent inducers of apoptosis in T47D breast cancer cells with an EC50 of 2 nM for caspase activation. This highlights the potential of similar structures in therapeutic applications targeting apoptosis.
  • Molecular Docking Studies : Computational studies using molecular docking have shown that these compounds can effectively bind to key proteins involved in cancer pathways, further supporting their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorine and Methoxy Substituents : The presence of chlorine and methoxy groups on the phenyl rings enhances lipophilicity and may facilitate better interaction with biological targets.
  • Pyridine Core : The pyridine ring is essential for maintaining the overall biological activity, possibly by participating in hydrogen bonding or π-stacking interactions with target proteins.

Q & A

Q. What are the common synthetic routes for 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves coupling halogenated aromatic precursors with a pyridine core. For example, Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl groups at the 2- and 4-positions of pyridine. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives of 3-chloro-4-methoxyphenyl groups .
  • Methylation at the 6-position via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .
    Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts. Purity is verified via HPLC (≥95%) and NMR spectroscopy .

Q. How is the molecular structure of this compound characterized, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include:

  • Crystal growth : Slow evaporation from dichloromethane/hexane mixtures yields suitable crystals.
  • Data collection : High-resolution data (≤0.8 Å) is critical for resolving chlorine and methoxy substituents, which have similar electron densities.
  • Refinement : SHELXL (via Olex2) is used for refinement, but disorder in methoxy groups may require constraints . Reported bond lengths (e.g., C-Cl: 1.73–1.77 Å) align with DFT calculations .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Enzyme inhibition assays : Phosphodiesterase (PDE) inhibition is tested via fluorescence-based kits, measuring IC₅₀ values in µM ranges .
  • Antifungal activity : Broth microdilution (CLSI M38) against Candida spp. and Aspergillus spp., with MICs compared to fluconazole .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do electronic effects of chloro and methoxy substituents influence pharmacological activity?

  • Chlorine : Enhances lipophilicity (logP ↑) and π-π stacking with enzyme active sites (e.g., PDE4B), improving inhibitory potency .
  • Methoxy : Ortho-methoxy groups induce steric hindrance, reducing binding affinity in some cases but improving metabolic stability by blocking cytochrome P450 oxidation .
    Contradictions arise in antifungal studies: Chlorine boosts activity against C. albicans (MIC: 8 µg/mL) but not A. fumigatus (MIC: >64 µg/mL), suggesting species-specific target interactions .

Q. How can SHELX software resolve crystallographic ambiguities in derivatives with flexible substituents?

  • Disorder modeling : Partial occupancy refinement for overlapping methoxy conformers using PART and SIMU commands in SHELXL .
  • Hydrogen bonding networks : SHELXL’s DFIX restrains O–H···N interactions (e.g., 2.6–2.8 Å) to stabilize the pyridine ring .
  • Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure model accuracy .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Multivariate analysis : PCA of substituent parameters (Hammett σ, π) correlates with bioactivity trends .
  • Crystallographic vs. solution-state conformers : Compare SC-XRD data with NOESY NMR to identify dominant binding conformers .
  • Meta-analysis : Pool data from analogs (e.g., 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine) to identify outliers due to assay variability .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • Microsomal assays : Incubation with rat liver microsomes (RLM) quantifies half-life (t₁/₂) via LC-MS. Methoxy groups reduce clearance (t₁/₂: ~45 min) compared to des-methoxy analogs (t₁/₂: ~20 min) .
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition (IC₅₀ <10 µM indicates risk of drug-drug interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.